molecular formula C14H8Cl2F3NO4S B1597631 2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 21525-24-6

2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid

Cat. No.: B1597631
CAS No.: 21525-24-6
M. Wt: 414.2 g/mol
InChI Key: HCYZZYSWBCKMOZ-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C14H8Cl2F3NO4S . It is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries .

Scientific Research Applications

Novel Materials and Chemical Synthesis

  • Sulfonated Thin-Film Composite Membranes

    A study explored novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux due to enhanced surface hydrophilicity, making them effective for dye treatment in aqueous solutions. The sulfonic acid groups introduced by these monomers played a crucial role in water permeation and dye rejection, showcasing the compound's utility in environmental applications (Liu et al., 2012).

  • Catalysis and Polymerization

    Research into 1,3,5-Tris(hydrogensulfato) benzene demonstrated its efficiency as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. This showcases the potential for utilizing related chemical structures in facilitating organic synthesis processes, highlighting the versatility of sulfonamides and related compounds in catalytic applications (Karimi-Jaberi et al., 2012).

Environmental Science

  • Water Treatment and Environmental Remediation: The transformation mechanism of benzophenone-4 in chlorination disinfection processes was investigated to understand the environmental impact of UV filters. This research contributes to the broader field of water treatment and environmental remediation, highlighting the relevance of chemical compounds in mitigating pollutants (Xiao et al., 2013).

Chemical Interactions and Mechanisms

  • Electrochemical Behavior

    The electrochemical reduction of azo-bonded benzoic acids was studied, revealing insights into the mechanism and kinetics of these reactions. Understanding the electrochemical properties of such compounds is crucial for applications in synthetic chemistry and materials science (Mandić et al., 2004).

  • Sulfenylation of C-H Bonds

    Research on the copper-promoted sulfenylation of sp2 C-H bonds using benzoic acid derivatives showcases the development of methodologies for direct functionalization of hydrocarbons. This has implications for the synthesis of complex molecules in pharmaceuticals and agrochemicals (Tran et al., 2012).

Future Directions

The future directions of research on “2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2,4-dichloro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO4S/c15-10-6-11(16)12(5-9(10)13(21)22)25(23,24)20-8-3-1-2-7(4-8)14(17,18)19/h1-6,20H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYZZYSWBCKMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368098
Record name 2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21525-24-6
Record name 2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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